5-Ethyl-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Ethyl-2,3-dihydro-1H-inden-1-one: is an organic compound with the molecular formula C11H12O . It is a derivative of indene and is characterized by the presence of an ethyl group at the 5-position of the indene ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common synthetic route involves the Friedel-Crafts alkylation of indene with ethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydrogenation: Another method is the partial hydrogenation of 5-ethyl-indene-1-one using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and catalyst concentration is maintained to ensure high yield and purity.
Continuous Flow Processes: Some advanced production methods utilize continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids, ketones, or alcohols depending on the specific conditions.
Reduction Products: Reduction typically results in the formation of alcohols or other reduced derivatives.
Substitution Products: Substitution reactions can produce a variety of substituted indenes.
Mechanism of Action
Target of Action
The primary targets of 5-Ethyl-2,3-dihydro-1H-inden-1-one It is known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific mode of action of This compound For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, thereby exerting their therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathways can result in a range of therapeutic outcomes, including antiviral, anti-inflammatory, and anticancer effects .
Result of Action
The molecular and cellular effects of This compound Indole derivatives have been shown to exert a variety of effects at the molecular and cellular levels, including antiviral, anti-inflammatory, and anticancer activities .
Scientific Research Applications
Chemistry: 5-Ethyl-2,3-dihydro-1H-inden-1-one is used as an intermediate in the synthesis of more complex organic molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
Indene: The parent compound without the ethyl group.
5-Methyl-2,3-dihydro-1H-inden-1-one: A structurally similar compound with a methyl group instead of an ethyl group.
2,3-Dihydro-1H-inden-1-one: A related compound without the ethyl group at the 5-position.
Uniqueness: 5-Ethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-ethyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-8-3-5-10-9(7-8)4-6-11(10)12/h3,5,7H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORGYZYRXXTLOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453355 | |
Record name | 5-ETHYL-2,3-DIHYDRO-1H-INDEN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4600-82-2 | |
Record name | 5-ETHYL-2,3-DIHYDRO-1H-INDEN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.